3-(3-Methylthiophenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylthiophenyl)picolinic acid is an organic compound with the molecular formula C13H11NO2S It is a derivative of picolinic acid, where the picolinic acid moiety is substituted with a 3-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylthiophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-methylthiophenol.
Reaction: The 3-methylthiophenol is reacted with picolinic acid under specific conditions to form the desired product. This reaction may involve the use of coupling reagents and catalysts to facilitate the formation of the carbon-sulfur bond.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylthiophenyl)picolinic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Methylthiophenyl)picolinic acid has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes.
Biology: Its derivatives may have potential as enzyme inhibitors or modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-Methylthiophenyl)picolinic acid involves its interaction with specific molecular targets. For example, it may bind to metal ions through its picolinic acid moiety, forming stable complexes. These complexes can then interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, which has a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxylic acid group at the 4-position.
Uniqueness
3-(3-Methylthiophenyl)picolinic acid is unique due to the presence of the 3-methylthiophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to metal ions and potentially increase its biological activity compared to its parent compound and other isomers.
Properties
IUPAC Name |
3-(3-methylsulfanylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-5-2-4-9(8-10)11-6-3-7-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUPBSGHMJCAHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.